SPOCQ Cycloaddition Rate: endo- vs. exo-BCN
In strain-promoted oxidation-controlled quinone (SPOCQ) cycloaddition reactions, endo-BCN-CH₂OH and exo-BCN-CH₂OH exhibit near-identical second-order rate constants. The rate equivalence confirms that endo-BCN stereochemistry does not impair reactivity relative to the exo isomer in this reaction manifold [1].
| Evidence Dimension | Second-order rate constant (k₂) for SPOCQ reaction |
|---|---|
| Target Compound Data | 1.8 × 10³ M⁻¹ s⁻¹ (endo-BCN-CH₂OH) |
| Comparator Or Baseline | 1.7 × 10³ M⁻¹ s⁻¹ (exo-BCN-CH₂OH) |
| Quantified Difference | ~6% difference; functionally equivalent |
| Conditions | SPOCQ reaction with quinone at room temperature |
Why This Matters
This data confirms that selecting endo-BCN-L-Lysine over exo-BCN does not compromise reaction kinetics for SPOCQ-based bioconjugation, enabling stereochemical preference without kinetic penalty.
- [1] Temperature-dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. (2025). RSC Advances / ScienceDirect. View Source
